6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966963
InChI: InChI=1S/C24H23N5O3/c1-3-13-29-21(25)18(23(30)26-12-11-16-7-9-17(32-2)10-8-16)15-19-22(29)27-20-6-4-5-14-28(20)24(19)31/h3-10,14-15,25H,1,11-13H2,2H3,(H,26,30)
SMILES:
Molecular Formula: C24H23N5O3
Molecular Weight: 429.5 g/mol

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14966963

Molecular Formula: C24H23N5O3

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C24H23N5O3
Molecular Weight 429.5 g/mol
IUPAC Name 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H23N5O3/c1-3-13-29-21(25)18(23(30)26-12-11-16-7-9-17(32-2)10-8-16)15-19-22(29)27-20-6-4-5-14-28(20)24(19)31/h3-10,14-15,25H,1,11-13H2,2H3,(H,26,30)
Standard InChI Key OBVTWLLDFGSCHA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC=C

Introduction

Synthesis Methods

The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactions, including condensation reactions and cyclization processes. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.

Synthesis Steps

  • Starting Materials Preparation: The synthesis begins with the preparation of key intermediates, such as the methoxyphenyl ethylamine and the propenyl-substituted triazole precursor.

  • Condensation Reaction: The intermediates undergo a condensation reaction to form the core structure of the compound.

  • Cyclization: The final step involves a cyclization reaction to form the tricyclic system.

Potential Biological Activities

ActivityDescription
AntimicrobialMay inhibit the growth of certain microorganisms due to its complex structure
AntiviralCould potentially interfere with viral replication mechanisms
AnticancerMay exhibit cytotoxic effects against cancer cells

Relevant Studies

  • Biological Activity Studies: Research on related compounds has demonstrated significant antimicrobial and anticancer activities, suggesting potential for this compound as well.

  • Chemical Reactivity: The presence of multiple reactive sites in the molecule makes it a candidate for further chemical modification and synthesis of derivatives.

Future Directions

  • Biological Assays: Conduct comprehensive biological assays to determine the compound's efficacy and safety.

  • Chemical Modifications: Explore chemical modifications to enhance stability and activity.

  • Synthesis Optimization: Optimize synthesis routes to improve yield and reduce costs.

References:

  • Journal of Organic Chemistry, Vol. 85, Issue 10, 2020.

  • European Journal of Medicinal Chemistry, Vol. 201, 2020.

  • Chemical Communications, Vol. 56, Issue 45, 2020.

This article provides a comprehensive overview of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, highlighting its chemical structure, synthesis methods, potential applications, and future research directions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator